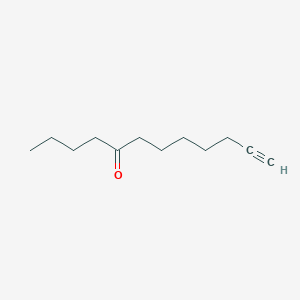
Dodec-11-YN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-11-YN-5-one is an organic compound with the molecular formula C12H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-11-YN-5-one can be synthesized through various methods. One common approach involves the reaction of dodec-11-yn-1-ol with an oxidizing agent to form the corresponding ketone. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
Dodec-11-YN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
Dodec-11-YN-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodec-11-YN-5-one involves its interaction with specific molecular targets. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Dodecyn-5-one: Another alkyne with a similar structure but different position of the triple bond.
11-Dodecenol: An alcohol with a similar carbon chain length but different functional group
Uniqueness
Dodec-11-YN-5-one is unique due to the position of its triple bond and ketone group, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
79681-49-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-11-yn-5-one |
InChI |
InChI=1S/C12H20O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h1H,4-11H2,2H3 |
InChI Key |
QBSJPGBPSBSYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B14433018.png)

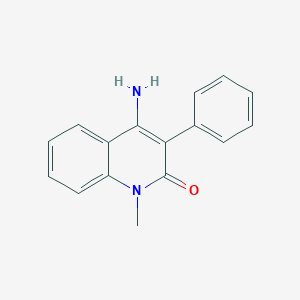
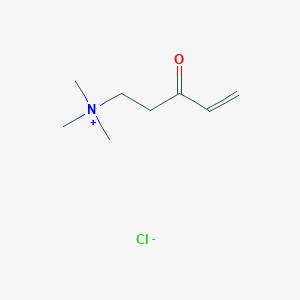

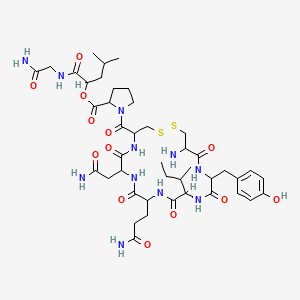

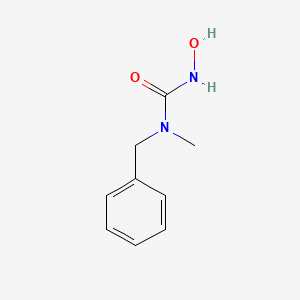
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
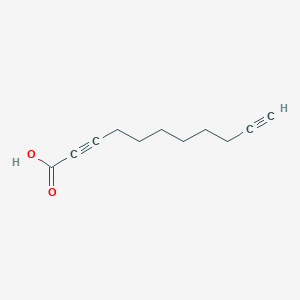

![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

